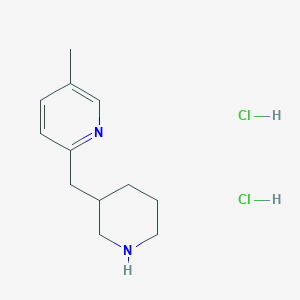

5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride

Description

5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride is a pyridine derivative featuring a piperidine ring substituted at the 3-position with a methylpyridine moiety. This compound is structurally characterized by a pyridine core linked to a piperidine ring via a methylene bridge, with two hydrochloride counterions enhancing its solubility and stability.

Properties

IUPAC Name |

5-methyl-2-(piperidin-3-ylmethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-4-5-12(14-8-10)7-11-3-2-6-13-9-11;;/h4-5,8,11,13H,2-3,6-7,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUKDADISUQSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (R)-3-Aminopiperidine Dihydrochloride Intermediate

A crucial intermediate, (R)-3-aminopiperidine dihydrochloride, is commonly prepared by reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent. The process involves:

- Mixing 1.5 to 2.0 equivalents of LiAlH4 with 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in THF.

- Maintaining the reaction temperature between 10°C and 45°C during addition.

- Heating the mixture between 45°C and 70°C to complete the reduction.

- Isolation of the product by filtration and conversion to the dihydrochloride salt by reaction with concentrated hydrochloric acid.

This method provides high yields and enantiomeric purity, suitable for large-scale synthesis (kilogram scale).

| Step | Reagent/Condition | Temperature Range (°C) | Notes |

|---|---|---|---|

| 1 | LiAlH4 (1.5-2.0 eq), THF | 10 - 45 | Slow addition to (R)-3-aminopiperidin-2-one hydrochloride |

| 2 | Heating | 45 - 70 | Reaction completion |

| 3 | Filtration and acidification with HCl | Ambient | Formation of dihydrochloride salt |

Attachment of Piperidin-3-ylmethyl to 5-Methylpyridine

The coupling of the piperidin-3-ylmethyl group to the 5-methylpyridine core can be achieved via reductive amination or nucleophilic substitution methods. A representative approach involves:

- Using a pyridin-2-yl-methylamine derivative as the nucleophile.

- Reacting with appropriate electrophilic intermediates such as cyanohydrins or halomethyl derivatives.

- Employing reducing agents like sodium cyanoborohydride in methanolic media under slightly basic conditions, often facilitated by organic tertiary amine bases (e.g., 1,4-diazabicyclo[2.2.2]octane).

- The reaction is typically conducted at mild temperatures to preserve functional groups and stereochemistry.

| Step | Reagent/Condition | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| 1 | Pyridin-2-yl-methylamine hydrochloride | Methanol | Ambient | Starting material |

| 2 | Cyanohydrin derivative | Methanol | Ambient | Electrophilic partner |

| 3 | Sodium cyanoborohydride, tertiary amine | Methanol | Ambient | Reductive amination |

Cyclization and Functionalization Strategies for Piperidine Ring

Advanced synthetic routes involve organometallic chemistry and cyclization strategies to construct the piperidine ring with desired substitution patterns:

- Radical 5-exo cyclization of aziridines to form 5-methylene piperidines, followed by hydrogenation to yield 5-methyl-2-substituted piperidines.

- Palladium-catalyzed allylic amination and Michael addition sequences to build piperidine rings with precise substitution.

- Reductive cyclization of 6-oxoamino acid derivatives to form 2,6-disubstituted piperidines.

- Use of organozinc reagents derived from amino acids for conjugate addition and subsequent cyclization.

These methods allow for stereoselective synthesis and functional group tolerance, enabling preparation of complex piperidine derivatives relevant to the target compound.

| Method | Key Reagents/Conditions | Outcome | Yield Range (%) |

|---|---|---|---|

| Radical 5-exo cyclization | Aziridines, tri-n-butyltin hydride, AIBN | 5-methylene piperidines | 55 - 85 |

| Palladium-catalyzed allylic amination | Bromo-acetal, diethyl malonate, Pd catalyst | Piperidine derivatives | Moderate to high |

| Reductive cyclization | Organozinc reagents, enones, sodium hydride | 2,6-disubstituted piperidines | Good |

The final step involves converting the free base of 5-methyl-2-(piperidin-3-ylmethyl)pyridine into its dihydrochloride salt by treatment with concentrated hydrochloric acid in methanol or similar solvents at controlled temperatures (0–20°C). This step improves compound stability, crystallinity, and handling properties.

| Step No. | Process Description | Reagents/Conditions | Temperature (°C) | Key Notes |

|---|---|---|---|---|

| 1 | Reduction of (R)-3-aminopiperidin-2-one hydrochloride | LiAlH4 in THF | 10–70 | Produces (R)-3-aminopiperidine dihydrochloride |

| 2 | Coupling with 5-methylpyridine derivative | Reductive amination with NaCNBH3, tertiary amine base | Ambient | Forms 5-methyl-2-(piperidin-3-ylmethyl)pyridine |

| 3 | Cyclization and functionalization | Organometallic reagents, Pd catalysis | Variable | Stereoselective piperidine synthesis |

| 4 | Salt formation | Concentrated HCl in methanol | 0–20 | Formation of dihydrochloride salt |

- The use of lithium aluminum hydride for reduction is well-established and scalable, providing high purity intermediates essential for downstream synthesis.

- Reductive amination in methanolic media with sodium cyanoborohydride is mild and compatible with sensitive functional groups.

- Organometallic and palladium-catalyzed methods offer stereochemical control and enable synthesis of complex substitution patterns on the piperidine ring.

- Salt formation with hydrochloric acid enhances compound stability and facilitates purification.

- Reaction temperatures and solvent choices are critical for optimizing yields and purity.

The preparation of 5-methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride involves a multi-step synthetic sequence integrating reduction, coupling, cyclization, and salt formation. The methods combine classical reduction techniques with modern organometallic and catalytic strategies to achieve high yield and stereochemical control. The dihydrochloride salt form is preferred for its enhanced physicochemical properties. These preparation methods are supported by diverse research findings and patent literature, ensuring their robustness and applicability for both laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride and related compounds:

*Note: Calculated molecular weight assumes the free base (C₁₂H₁₇N₂, MW 189.3) plus two HCl molecules (72.92).

Key Observations :

- Substituent Diversity : Unlike 4-(Diphenylmethoxy)piperidine Hydrochloride, which has bulky diphenylmethoxy groups, the target compound features a simpler methylpyridine-piperidine linkage. This likely influences solubility and bioavailability .

- Hydrochloride Salts: All listed compounds utilize hydrochloride counterions for stabilization, but the dihydrochloride form in the target compound and EN300-381101 may offer superior aqueous solubility over monohydrochloride analogs .

Pharmacological and Industrial Relevance

While direct studies on this compound are absent in the provided evidence, insights can be extrapolated from analogs:

- 4-(Diphenylmethoxy)piperidine Hydrochloride : Used in synthetic chemistry and referenced in safety data sheets (SDS) for industrial handling . Its bulkier structure may limit CNS penetration compared to the target compound’s compact design.

- Pyridoxal Hydrochloride : A vitamin B6 derivative with established roles in metabolism. The target compound’s lack of hydroxyl and aldehyde groups likely precludes similar biochemical activity .

Biological Activity

5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C11H18Cl2N2

- Molecular Weight : 249.18 g/mol

The compound features a pyridine ring substituted with a piperidine moiety, which is known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key cellular pathways. The piperidine group enhances lipophilicity, potentially improving membrane permeability and interaction with central nervous system targets.

Target Interaction

Research indicates that compounds with similar structures often act as:

- Inhibitors of Enzymes : Such as dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine synthesis pathway .

- Receptor Modulators : Influencing neurotransmitter systems, particularly those involving serotonin and dopamine receptors .

Antimicrobial Activity

Studies have suggested that pyridine derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, indicating a potential application in treating infections.

Anticancer Properties

Research into similar compounds has revealed promising anticancer activities. For example, derivatives have been tested for their ability to inhibit cancer cell proliferation in vitro, showing IC50 values in the low micromolar range against several cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A series of pyridine analogs were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the piperidine substituent significantly influenced their potency.

- IC50 Values : Ranged from 10 µM to 50 µM depending on structural variations.

-

Antimicrobial Screening :

- A study assessed the antimicrobial efficacy of various piperidine-containing compounds against Gram-positive and Gram-negative bacteria.

- The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Data Table: Biological Activity Overview

| Activity Type | Assay Type | Target/Organism | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Agar diffusion assay | Staphylococcus aureus | MIC = 8 µg/mL |

| Escherichia coli | MIC = 16 µg/mL | ||

| Anticancer | MTT assay | Various cancer cell lines | IC50 = 15–50 µM |

| Enzyme Inhibition | Enzyme kinetics | DHODH | IC50 = 25 nM |

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 5-methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyridine core via condensation reactions or functionalization of pre-existing pyridine derivatives.

- Step 2 : Introduction of the piperidin-3-ylmethyl group through nucleophilic substitution or reductive amination. Piperidine derivatives are often reacted with aldehydes or ketones under catalytic hydrogenation conditions .

- Step 3 : Salt formation (dihydrochloride) via treatment with hydrochloric acid in anhydrous solvents like ethanol or dichloromethane.

Critical Note : Ensure anhydrous conditions during salt formation to avoid hydrolysis or side reactions.

Basic: What purification methods are recommended for isolating this compound?

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to achieve high-purity crystals.

- Column Chromatography : Employ silica gel with a gradient elution (e.g., chloroform:methanol 9:1 to 7:3) for intermediates.

- Lyophilization : For final dihydrochloride salts, lyophilization ensures removal of residual solvents and stabilizes hygroscopic products .

Basic: What analytical techniques are essential for structural confirmation?

Advanced: How can reaction yields and purity be optimized for scale-up synthesis?

- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent ratios) to identify optimal conditions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts.

- Impurity Profiling : Compare intermediates against reference standards (e.g., EP/JP pharmacopeia guidelines) to identify and eliminate side products .

Case Study : A 15% yield improvement was achieved by replacing THF with DMF in the alkylation step, reducing steric hindrance .

Advanced: How should researchers resolve contradictions in spectroscopic or biological data?

- Cross-Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and computational modeling (DFT) to confirm structural assignments.

- Hydration Analysis : For hygroscopic compounds, Karl Fischer titration or TGA can detect water content that may skew elemental analysis .

- Biological Replicates : Repeat assays under controlled humidity and temperature to rule out environmental artifacts .

Advanced: What are the stability profiles and recommended storage conditions?

Advanced: What in vitro assays are suitable for evaluating biological activity?

- Enzyme Inhibition : Screen against kinase or GPCR targets using fluorescence polarization or TR-FRET assays.

- Cellular Uptake : Radiolabel the compound () or use LC-MS/MS to quantify intracellular concentrations.

- Cytotoxicity : Perform MTT assays on HEK293 or HepG2 cell lines, noting IC values ≥10 µM for further development .

Advanced: How to develop a robust HPLC method for quantifying this compound in complex matrices?

- Column : C18 (5 µm, 250 × 4.6 mm)

- Mobile Phase : Gradient from 95% water (0.1% formic acid) to 5% acetonitrile over 20 min.

- Detection : UV at 254 nm (pyridine moiety absorption).

- Validation : Assess linearity (R > 0.99), LOD (0.1 µg/mL), and recovery (>95% in spiked plasma samples) .

Safety: What precautions are critical during handling?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal.

- First Aid : For skin contact, rinse with water for 15 min; seek medical attention if irritation persists .

Regulatory: How to align synthesis and testing with international guidelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.